molecular formula C11H15NO2 B1660876 2-(2-methoxyphenyl)-N,N-dimethylacetamide CAS No. 84966-79-0

2-(2-methoxyphenyl)-N,N-dimethylacetamide

Cat. No.: B1660876
CAS No.: 84966-79-0
M. Wt: 193.24 g/mol
InChI Key: HFAAIQTVYTUPRW-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N,N-dimethylacetamide is an organic compound with the chemical formula C11H15NO2. It is a derivative of benzeneacetamide, where the amide nitrogen is substituted with two methyl groups and the benzene ring is substituted with a methoxy group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

CAS No.

84966-79-0

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N,N-dimethylacetamide

InChI

InChI=1S/C11H15NO2/c1-12(2)11(13)8-9-6-4-5-7-10(9)14-3/h4-7H,8H2,1-3H3

InChI Key

HFAAIQTVYTUPRW-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CC1=CC=CC=C1OC

Canonical SMILES

CN(C)C(=O)CC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenyl)-N,N-dimethylacetamide can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzoyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-methoxyphenyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted benzeneacetamides depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyphenyl)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

  • Benzeneacetamide, 4-methoxy-N-methyl-
  • Benzenamine, 2-methoxy-N,N-dimethyl-
  • Benzeneacetamide, N-methoxy-N-methyl-

Comparison: 2-(2-methoxyphenyl)-N,N-dimethylacetamide is unique due to the specific positioning of the methoxy group and the dimethyl substitution on the amide nitrogen. This structural configuration imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the methoxy group at the 2-position may enhance its reactivity in nucleophilic aromatic substitution reactions, while the dimethyl substitution may influence its solubility and interaction with biological targets.

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